3-(2-FLUOROPHENYL)-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the furan-3-carbonyl group.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Amide Bond Formation: The final step is the formation of the amide bond. This is typically achieved by reacting the intermediate with 3-bromopropionyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan-3-carbonyl moiety, potentially yielding alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan-3-carbonyl group.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and furan moieties. These interactions may modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide: Similar structure with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide: Similar structure with a bromine atom instead of fluorine.
3-(2-Methylphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}propanamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its chlorinated, brominated, and methylated analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWKGZDGHBMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.